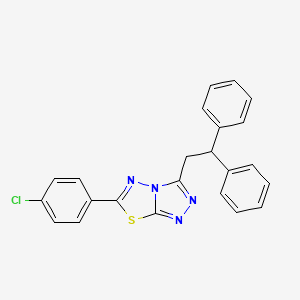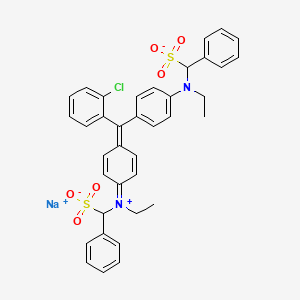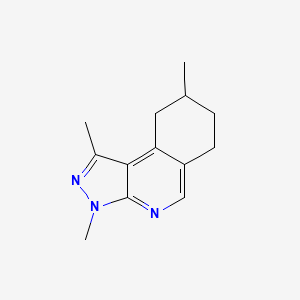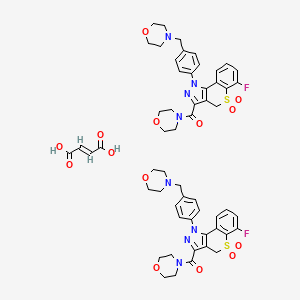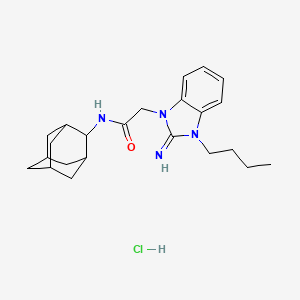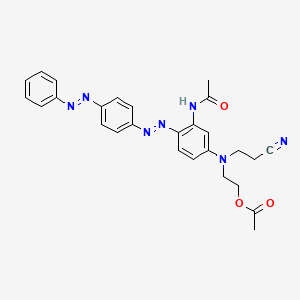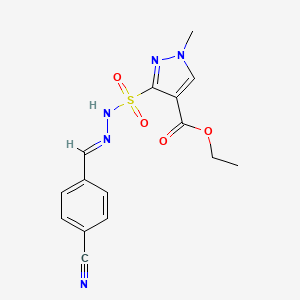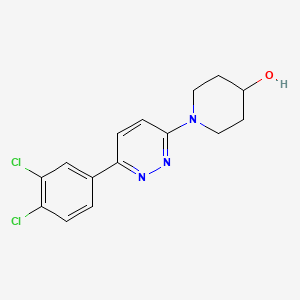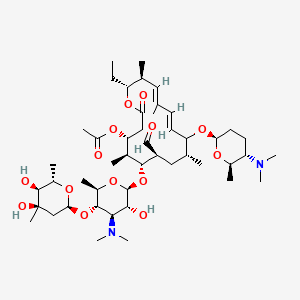
Chimeramycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chimeramycin A is a complex natural product isolated from the genus Streptomyces It is known for its potent antibacterial and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chimeramycin A is challenging due to its structural complexity. The total synthesis typically involves a chemoenzymatic approach that combines de novo skeleton construction with late-stage enzymatic oxidation reactions. Key steps include boron-alkyl Suzuki-Miyaura cross-coupling, macrolactamization, and Lacey-Dieckmann condensation reactions .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces cultures. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Chimeramycin A undergoes various chemical reactions, including:
Oxidation: Enzymatic epoxidations using redox enzymes.
Reduction: Reduction of specific functional groups to achieve desired intermediates.
Substitution: SN2-type azidation and Staudinger reduction.
Common Reagents and Conditions
Oxidation: Redox enzymes like AvmO3 and AvmO2.
Reduction: Staudinger reduction reagents.
Substitution: Boron-alkyl reagents for Suzuki-Miyaura cross-coupling.
Major Products Formed
The major products formed from these reactions include highly functionalized intermediates that are crucial for the final construction of this compound’s complex structure .
Scientific Research Applications
Chimeramycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Used in the development of new antibiotics and antifungal agents
Mechanism of Action
Chimeramycin A exerts its effects by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. It targets specific molecular pathways, disrupting essential cellular functions and leading to cell death. The compound’s unique structure allows it to bind effectively to its molecular targets, enhancing its potency .
Comparison with Similar Compounds
Similar Compounds
Antimycin A: Another antibiotic produced by Streptomyces with a similar mode of action.
Alchivemycin A: Shares structural similarities and also exhibits potent antibacterial activity
Uniqueness
Chimeramycin A is unique due to its specific structural features and the combination of chemical reactions required for its synthesis. Its potent antibacterial and antifungal properties, along with its complex structure, make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
87084-47-7 |
|---|---|
Molecular Formula |
C47H80N2O14 |
Molecular Weight |
897.1 g/mol |
IUPAC Name |
[(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-7-formyl-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C47H80N2O14/c1-15-35-26(3)20-25(2)16-18-36(61-39-19-17-34(48(11)12)29(6)56-39)27(4)21-33(24-50)43(28(5)37(59-32(9)51)22-38(52)60-35)63-46-42(53)41(49(13)14)44(30(7)58-46)62-40-23-47(10,55)45(54)31(8)57-40/h16,18,20,24,26-31,33-37,39-46,53-55H,15,17,19,21-23H2,1-14H3/b18-16+,25-20+/t26-,27+,28-,29+,30+,31-,33+,34-,35+,36?,37+,39-,40-,41+,42+,43+,44+,45-,46-,47+/m0/s1 |
InChI Key |
ASNJGNMYROPVAB-QRZIOQSRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C |
Canonical SMILES |
CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



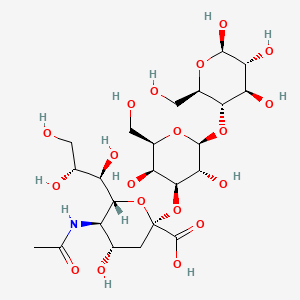
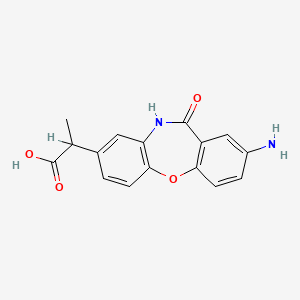

![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
